Bis(hydroxyphenylmethyl)phosphinic acid methyl ester
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Overview
Description
Bis(hydroxyphenylmethyl)phosphinic acid methyl ester is an organophosphorus compound characterized by the presence of a phosphinic acid ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(hydroxyphenylmethyl)phosphinic acid methyl ester typically involves the esterification of phosphinic acid derivatives. One common method is the reaction of phosphinic acid with methyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Bis(hydroxyphenylmethyl)phosphinic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphinic acid esters.
Scientific Research Applications
Bis(hydroxyphenylmethyl)phosphinic acid methyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of bis(hydroxyphenylmethyl)phosphinic acid methyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Phosphonic acid derivatives: These compounds share similar structural features but differ in their functional groups.
Phosphinic acid esters: Similar in structure but may have different ester groups.
Phosphonates: Compounds with a similar phosphorus-oxygen-carbon framework.
Uniqueness
Bis(hydroxyphenylmethyl)phosphinic acid methyl ester is unique due to its specific ester functional group, which imparts distinct chemical and biological properties
Properties
CAS No. |
58774-10-0 |
---|---|
Molecular Formula |
C15H17O4P |
Molecular Weight |
292.27 g/mol |
IUPAC Name |
[[hydroxy(phenyl)methyl]-methoxyphosphoryl]-phenylmethanol |
InChI |
InChI=1S/C15H17O4P/c1-19-20(18,14(16)12-8-4-2-5-9-12)15(17)13-10-6-3-7-11-13/h2-11,14-17H,1H3 |
InChI Key |
WGIGVKVTKBBGQU-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C(C1=CC=CC=C1)O)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
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